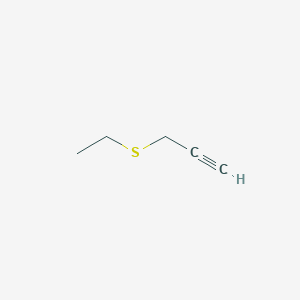

Propargyl ethyl sulfide

Description

BenchChem offers high-quality Propargyl ethyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propargyl ethyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylsulfanylprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8S/c1-3-5-6-4-2/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRTUSIZMXOMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334964 | |

| Record name | Propargyl ethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7310-92-1 | |

| Record name | Propargyl ethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Propargyl Ethyl Sulfide from Propargyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Propargyl Moiety

The propargyl group, a three-carbon chain containing a terminal alkyne, is a highly versatile functional group in organic synthesis.[1] Its presence in a molecule opens up numerous avenues for further chemical transformations, making it a valuable component in the design of complex molecular architectures.[2] Propargyl-containing compounds have garnered significant interest in drug discovery, with applications in targeting a range of proteins, including monoamine oxidase (MAO) and tyrosine kinases.[1] Propargylamine, a related structure, is a widely distributed moiety in medicinal chemistry and chemical biology.[3] The synthesis of propargyl derivatives, therefore, is a critical process for the development of novel therapeutics and advanced materials.[4][5][6]

Propargyl ethyl sulfide, the target molecule of this guide, serves as a key intermediate in the synthesis of more complex sulfur-containing compounds. The introduction of the ethyl sulfide group provides a nucleophilic center that can be further functionalized, while the propargyl group's terminal alkyne allows for participation in reactions such as "click chemistry," metal-catalyzed couplings, and addition reactions.

Reaction Principle: Nucleophilic Substitution

The synthesis of propargyl ethyl sulfide from propargyl bromide proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a potent nucleophile, the ethylthiolate anion (CH₃CH₂S⁻), attacks the electrophilic carbon atom of propargyl bromide that is bonded to the bromine atom.

Mechanism:

-

Generation of the Nucleophile: The ethylthiolate anion is typically generated in situ by treating ethanethiol with a suitable base, such as sodium hydride or sodium hydroxide.[7] The base deprotonates the thiol, forming the highly nucleophilic thiolate.

-

Nucleophilic Attack: The ethylthiolate anion then attacks the carbon atom bearing the bromine atom in propargyl bromide. This attack occurs from the backside of the carbon-bromine bond.

-

Transition State: A transient five-coordinate transition state is formed where the nucleophile and the leaving group (bromide) are partially bonded to the carbon atom.

-

Displacement of the Leaving Group: The carbon-bromine bond breaks, and the bromide ion is displaced, resulting in the formation of propargyl ethyl sulfide.

The overall reaction can be represented as:

CH₃CH₂SH + Base → CH₃CH₂S⁻Na⁺ CH₃CH₂S⁻Na⁺ + HC≡CCH₂Br → HC≡CCH₂SCH₂CH₃ + NaBr

This reaction is favored by the use of a polar aprotic solvent, which can solvate the cation of the base but does not strongly solvate the nucleophile, thus enhancing its reactivity.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of propargyl ethyl sulfide.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| Ethanethiol | CH₃CH₂SH | 62.13 | (To be calculated) | ≥98% | Standard Supplier |

| Sodium Hydride | NaH | 24.00 | (To be calculated) | 60% dispersion in oil | Standard Supplier |

| Propargyl Bromide | HC≡CCH₂Br | 118.96 | (To be calculated) | 80% in toluene | Standard Supplier |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | (To be calculated) | ≥99.9% | Standard Supplier |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | (To be calculated) | Anhydrous | Standard Supplier |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | Prepared in-house | |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | Prepared in-house | |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Standard Supplier |

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Nitrogen/Argon inlet

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Workflow Diagram:

Caption: Workflow for the synthesis of propargyl ethyl sulfide.

Step-by-Step Procedure:

-

Preparation of Sodium Ethylthiolate:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, add a calculated amount of sodium hydride (60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethanethiol in anhydrous THF to the stirred suspension via the dropping funnel. The addition should be done cautiously as hydrogen gas is evolved.[7]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium ethylthiolate.

-

-

Nucleophilic Substitution Reaction:

-

Cool the freshly prepared sodium ethylthiolate solution back to 0-5 °C using an ice bath.

-

Slowly add a solution of propargyl bromide (80% in toluene) in anhydrous THF to the reaction mixture via the dropping funnel. Maintain the temperature below 10 °C during the addition.[8]

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9]

-

-

Work-up:

-

Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[10]

-

Dry the organic layer over anhydrous magnesium sulfate.[9]

-

-

Purification:

Safety Considerations

Propargyl Bromide:

-

Hazards: Propargyl bromide is a highly flammable, toxic, and corrosive liquid.[12][13][14] It is a lachrymator and can cause severe skin burns and eye damage.[12] It is also suspected of damaging fertility or the unborn child.[12]

-

Precautions: All manipulations involving propargyl bromide must be conducted in a well-ventilated chemical fume hood.[8][12] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[12][15] Avoid inhalation of vapors and contact with skin and eyes.[16] Keep away from heat, sparks, and open flames.[12][16]

Ethanethiol:

-

Hazards: Ethanethiol is a flammable liquid with an extremely unpleasant odor. It is harmful if swallowed or inhaled.

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate PPE.

Sodium Hydride:

-

Hazards: Sodium hydride is a flammable solid that reacts violently with water, releasing flammable hydrogen gas.

-

Precautions: Handle under an inert atmosphere (nitrogen or argon). Avoid contact with water and other protic solvents.

Analytical Characterization

The purity and identity of the synthesized propargyl ethyl sulfide can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum of propargyl ethyl sulfide is expected to show characteristic signals for the acetylenic proton, the methylene protons adjacent to the alkyne and the sulfur atom, and the ethyl group protons.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the sample and to confirm its molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption band for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).

Expected ¹H NMR Data (in CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| HC≡ | ~2.2 | t | ~2.6 | 1H |

| ≡C-CH₂-S | ~3.3 | d | ~2.6 | 2H |

| S-CH₂-CH₃ | ~2.6 | q | ~7.4 | 2H |

| S-CH₂-CH₃ | ~1.3 | t | ~7.4 | 3H |

Note: The exact chemical shifts and coupling constants may vary slightly.

Applications in Drug Development and Beyond

Propargyl ethyl sulfide and related propargylated compounds are valuable intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[17] The propargyl group can be readily transformed into various heterocyclic systems, which are common scaffolds in pharmaceuticals.[6] Furthermore, the alkyne functionality is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a powerful tool for bioconjugation and drug discovery.

References

- Process for producing propargyl bromide. US6794551B2.

- Process of purifying propargyl alcohol. US2527358A.

- Benchchem.

- Carneiro, A., Uriarte, E., Borges, F., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry.

- Sodium ethanethiol

- Synthesis of Propargyl Compounds and Their Cytotoxic Activity. (2026).

- Tetramethyl[2.

- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi

- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi

- Chemical Properties of Propargyl ethyl sulfide (CAS 7310-92-1). Cheméo.

- Propargyl alcohol uses - Synthesis, and Safety. (2024). Rawsource.

- ChemScene: Building blocks | Bioactive small molecules.

- 3-methylene-4-isopropyl-1,1-cyclopentanedicarboxylic acid, dimethyl ester. Organic Syntheses Procedure.

- Chen, Y., Dubrovskiy, A., & Larock, R. C. (2012). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Organic Syntheses, 89, 294-306.

- Manufacturing of stabilized propargyl bromide. US9169178B2.

- SAFETY D

- Scope and advances in the catalytic propargylic substitution reaction. (2018). RSC Publishing.

- SAFETY D

- PROPARGYL ETHYL SULPHIDE Industrial Grade. ECHEMI.

- SAFETY D

- Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC - NIH.

- ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)...

- Propargyl bromide, 80% solution in toluene. Apollo Scientific.

- Reactivity of Thiols and Thiol

- ETHYL ISOPROPYL SULFIDE(5145-99-3) 1H NMR spectrum. ChemicalBook.

- Propargyl bromide, 80 wt% solution in toluene, stabilized. Cole-Parmer.

- ETHYLENE SULFIDE(420-12-2) 1H NMR spectrum. ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]

- 3. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rawsource.com [rawsource.com]

- 7. Sodium ethanethiolate - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. fishersci.com [fishersci.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. chemscene.com [chemscene.com]

Physical and chemical properties of propargyl ethyl sulfide

This technical guide provides a comprehensive analysis of Propargyl Ethyl Sulfide (3-ethylthio-1-propyne), a bifunctional organosulfur intermediate critical in heterocyclic synthesis and medicinal chemistry.

Physiochemical Profile, Synthetic Utility, and Handling Protocols

Executive Summary

Propargyl Ethyl Sulfide (CAS: 7310-92-1) serves as a strategic "linchpin" molecule in organic synthesis. Its utility stems from its dual functionality: a nucleophilic sulfide motif and an electrophilic/clickable terminal alkyne. This unique architecture allows for orthogonal functionalization—enabling sequential oxidation, cycloaddition, or isomerization reactions essential for constructing complex sulfur-containing heterocycles and drug candidates.

Molecular Identity & Structural Analysis[1]

| Parameter | Specification |

| IUPAC Name | 3-(Ethylsulfanyl)prop-1-yne |

| Common Synonyms | Propargyl ethyl sulfide; 3-Ethylthio-1-propyne; Ethyl propargyl sulfide |

| CAS Registry Number | 7310-92-1 |

| Molecular Formula | C₅H₈S |

| Molecular Weight | 100.18 g/mol |

| SMILES | CCSCC#C |

| InChI Key | HGRTUSIZMXOMCD-UHFFFAOYSA-N |

Structural Insight:

The molecule features a flexible methylene bridge (

Physical Properties Matrix

Note: Due to the niche nature of this intermediate, values marked with asterisk () are computationally predicted based on structure-activity relationship (SAR) models validated against analogous thioethers.*

| Property | Value / Description | Reliability |

| Physical State | Liquid at STP | Experimental |

| Appearance | Colorless to pale yellow | Experimental |

| Odor | Characteristic, pungent (alliaceous/garlic-like) | Experimental |

| Boiling Point | 106°C (379 K) @ 760 mmHg | Predicted |

| Density | 0.93 ± 0.05 g/cm³ | Predicted |

| Refractive Index ( | 1.48–1.50 | Estimated |

| Flash Point | ~25°C (Highly Flammable) | Estimated |

| Solubility | Miscible in EtOH, CHCl₃, Et₂O, DCM.[1][2][3] Insoluble in water.[1] | Experimental |

Synthesis & Production Protocols

Core Synthetic Pathway: Nucleophilic Substitution

The most robust method for synthesizing propargyl ethyl sulfide involves the Williamson-type alkylation of ethanethiol with propargyl bromide under basic conditions.

Reaction Scheme:

Detailed Experimental Protocol

Use a fume hood with active ventilation due to the potent stench of ethanethiol.

-

Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, dissolve Potassium Hydroxide (KOH, 1.1 equiv) in absolute Ethanol (EtOH).

-

Thiol Addition: Cool the solution to 0°C. Add Ethanethiol (1.0 equiv) dropwise over 20 minutes. The solution may warm slightly (exothermic deprotonation).

-

Alkylation: Add Propargyl Bromide (1.0 equiv, 80% wt in toluene) dropwise while maintaining the temperature below 10°C to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.

-

Workup:

-

Quench with saturated

. -

Extract with Diethyl Ether (

). -

Wash combined organics with Brine, then dry over anhydrous

.

-

-

Purification: Concentrate under reduced pressure. Purify via vacuum distillation (approx. 40–50°C at 20 mmHg) to obtain a clear liquid.

Chemical Reactivity & Applications[4][5][6]

Propargyl ethyl sulfide acts as a divergent building block. Its reactivity profile is defined by three primary pathways:

Pathway A: Oxidation (Sulfoxide/Sulfone Synthesis)

The sulfur atom can be selectively oxidized to the sulfoxide (using

Pathway B: CuAAC (Click Chemistry)

The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), yielding 1,2,3-triazoles. This is widely used in fragment-based drug discovery to link sulfur motifs to pharmacophores.

Pathway C: Isomerization to Allenyl Sulfides

Under basic catalysis (

Visualization of Reactivity Pathways

Figure 1: Divergent synthetic pathways for Propargyl Ethyl Sulfide, highlighting its role as a precursor for sulfoxides, triazoles, and allenes.

Safety & Handling Protocols

Hazard Classification:

-

Flammable Liquid (Category 3): Keep away from heat/sparks.

-

Skin/Eye Irritant: Causes serious eye irritation and skin sensitization.

-

Stench: Low odor threshold; handling requires rigorous containment.

Odor Abatement Protocol: All glassware and spills must be treated with a bleach solution (Sodium Hypochlorite, 5-10%) before removal from the fume hood. This oxidizes residual sulfides to non-volatile, odorless sulfoxides/sulfones.

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Sulfides are prone to slow auto-oxidation to sulfoxides upon prolonged exposure to air.

References

-

Sigma-Aldrich. (n.d.). Propargyl Ethyl Sulphide Product Page. Retrieved from

-

Cheméo. (2025).[1][4][5] Chemical Properties of Propargyl ethyl sulfide (CAS 7310-92-1). Retrieved from

-

National Institutes of Health (NIH). (2025).[1] Propargyl Alcohol and Derivatives: Synthesis and Safety. PubChem.[1] Retrieved from

-

Moghaddam, F. M., & Ghaffarzadeh, M. (2025). Oxidation of Sulfides to Sulfoxides using Sodium Periodate. Organic Chemistry Portal. Retrieved from

-

Banert, K. (2025). Rearrangement of Propargyl Azides and Sulfides. ResearchGate. Retrieved from

Sources

- 1. Propyne | CH3-C=CH | CID 6335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Propyne, 3-[(1-methylethyl)thio]- (CAS 14272-25-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 74-99-7 CAS MSDS (Propyne) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Propargyl ethyl sulfide CAS number 7310-92-1

An In-depth Technical Guide to Propargyl Ethyl Sulfide (CAS 7310-92-1)

Prepared by: Gemini, Senior Application Scientist

Abstract

Propargyl ethyl sulfide (CAS 7310-92-1), also known as 3-(ethylthio)-1-propyne or 4-thia-1-hexyne, is a bifunctional organic molecule incorporating a terminal alkyne and a thioether moiety. This unique combination of functional groups makes it a versatile building block in various domains of chemical synthesis, from pharmaceuticals to materials science. The terminal alkyne provides a handle for numerous transformations, including metal-catalyzed cross-coupling reactions, cycloadditions (such as "click chemistry"), and nucleophilic additions after deprotonation. The sulfide group can be selectively oxidized to the corresponding sulfoxide or sulfone, modulating the electronic properties and biological activity of the parent molecule. This guide provides a comprehensive overview of the synthesis, physicochemical properties, characteristic reactivity, and potential applications of propargyl ethyl sulfide, intended for researchers and professionals in drug development and chemical research.

Physicochemical and Structural Properties

Propargyl ethyl sulfide is a sulfur-containing organic compound with the molecular formula C₅H₈S.[1] Its structure features a propargyl group (HC≡C-CH₂-) attached to an ethyl group via a sulfur atom.

Table 1: Physicochemical Properties of Propargyl Ethyl Sulfide [2]

| Property | Value | Unit | Source |

| Molecular Weight | 100.18 | g/mol | Cheméo |

| CAS Number | 7310-92-1 | - | Cheméo |

| Normal Boiling Point (Tboil) | 372.70 | K | Joback Calculated |

| Normal Melting Point (Tfus) | 227.48 | K | Joback Calculated |

| Enthalpy of Vaporization (ΔvapH°) | 33.40 | kJ/mol | Joback Calculated |

| LogP (Octanol/Water) | 1.373 | - | Crippen Calculated |

| Water Solubility (log10WS) | -1.59 | mol/l | Crippen Calculated |

| Critical Temperature (Tc) | 577.46 | K | Joback Calculated |

| Critical Pressure (Pc) | 4255.16 | kPa | Joback Calculated |

Note: Most publicly available data for this specific compound are calculated properties. Experimental validation is recommended.

Synthesis and Purification

The most direct and common method for synthesizing propargyl ethyl sulfide is through the nucleophilic substitution (Sₙ2) reaction between a propargyl halide and an ethyl thiolate salt. This approach is a standard procedure for forming thioethers.

Causality of Experimental Design

The choice of reagents and conditions is dictated by the principles of nucleophilic substitution.

-

Nucleophile Generation: Ethanethiol (EtSH) is a weak acid (pKa ≈ 10.6) and must be deprotonated with a suitable base (e.g., sodium hydroxide, sodium hydride) to form the much more nucleophilic ethyl thiolate anion (EtS⁻).

-

Electrophile: Propargyl bromide or propargyl chloride serves as the electrophile.[3][4] Propargyl bromide is generally more reactive than the chloride, leading to faster reaction times, but may be more expensive or less stable.[3]

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF), acetone, or ethanol is typically used.[5] These solvents can dissolve the ionic thiolate salt and the organic halide without interfering with the reaction by protonating the nucleophile.

-

Temperature: The reaction is often performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions, such as elimination or rearrangement.[5]

Representative Synthetic Protocol

Reaction: HC≡CCH₂Br + CH₃CH₂SNa → HC≡CCH₂SCH₂CH₃ + NaBr

Materials:

-

Propargyl bromide (80% solution in toluene)[5]

-

Ethanethiol

-

Sodium hydroxide (NaOH)

-

Ethanol (absolute)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Nucleophile Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.0 eq) in absolute ethanol with stirring. Cool the solution to 0 °C in an ice bath.

-

Slowly add ethanethiol (1.0 eq) to the cooled basic solution. Stir for 30 minutes at 0 °C to ensure complete formation of sodium ethanethiolate.

-

Alkylation: To this solution, add propargyl bromide (1.0 eq) dropwise, keeping the temperature below 15 °C.[4]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, most of the ethanol is removed under reduced pressure. The remaining residue is partitioned between diethyl ether and water.

-

The aqueous layer is extracted twice more with diethyl ether. The combined organic extracts are washed with water and then with brine.[5]

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure propargyl ethyl sulfide.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of propargyl ethyl sulfide.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

≡C-H: A triplet around δ 2.2-2.4 ppm (J ≈ 2.5 Hz) for the acetylenic proton, coupled to the methylene group.

-

-S-CH₂-C≡: A doublet around δ 3.2-3.4 ppm (J ≈ 2.5 Hz) for the propargylic methylene protons.

-

-S-CH₂-CH₃: A quartet around δ 2.6-2.8 ppm for the methylene protons of the ethyl group.

-

-CH₂-CH₃: A triplet around δ 1.2-1.4 ppm for the methyl protons of the ethyl group.

-

-

¹³C NMR:

-

≡C-H: δ ~70-75 ppm.

-

-C≡C-: δ ~80-85 ppm.

-

-S-CH₂-C≡: δ ~20-25 ppm (propargylic carbon).

-

-S-CH₂-CH₃: δ ~25-30 ppm (ethyl methylene carbon).

-

-CH₂-CH₃: δ ~14-16 ppm (ethyl methyl carbon).

-

-

IR Spectroscopy:

-

≡C-H stretch: A sharp, characteristic band around 3300 cm⁻¹.

-

-C≡C- stretch: A weak band around 2120 cm⁻¹.

-

C-H (sp³) stretch: Bands just below 3000 cm⁻¹.

-

Reactivity and Synthetic Utility

The synthetic value of propargyl ethyl sulfide lies in the orthogonal reactivity of its two functional groups.

Reactions of the Terminal Alkyne

The terminal alkyne is the more versatile handle for carbon-carbon and carbon-heteroatom bond formation.

-

Deprotonation and Alkylation: The acetylenic proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base (e.g., n-BuLi, NaNH₂) to form a potent acetylide nucleophile. This anion can then react with various electrophiles, such as alkyl halides or epoxides, to extend the carbon chain.[6]

-

Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to form internal alkynes.

-

Azide-Alkyne Cycloaddition ("Click" Chemistry): It can readily participate in copper-catalyzed or strain-promoted cycloaddition reactions with azides to form stable 1,2,3-triazole rings, a cornerstone of medicinal chemistry and materials science.[7]

-

Hydration: In the presence of an acid and a mercury(II) catalyst, the alkyne can be hydrated according to Markovnikov's rule to yield a methyl ketone after tautomerization of the intermediate enol.[8][9]

Reactions of the Sulfide

The thioether group offers opportunities for further functionalization, primarily through oxidation.

-

Oxidation to Sulfoxide: Controlled oxidation with one equivalent of a mild oxidant (e.g., hydrogen peroxide, m-CPBA) will convert the sulfide to propargyl ethyl sulfoxide.

-

Oxidation to Sulfone: Using a stronger oxidizing agent or an excess of the oxidant (e.g., KMnO₄, Oxone®, excess H₂O₂) will yield propargyl ethyl sulfone.[10] This transformation is significant in drug design, as sulfones are often used as bioisosteres for other functional groups and can act as hydrogen bond acceptors.[11]

-

Alkylation: The sulfur atom can act as a nucleophile, reacting with strong alkylating agents to form a sulfonium salt.[3]

Diagram of Key Reaction Pathways

Caption: Key synthetic transformations of propargyl ethyl sulfide.

Potential Applications

While specific industrial applications for propargyl ethyl sulfide are not widely documented, its structure suggests significant potential in several research and development areas.

-

Pharmaceutical and Agrochemical Synthesis: The propargyl group is a privileged structural motif in medicinal chemistry, found in various active compounds.[12] The ability to form stable triazole linkages via click chemistry makes this molecule an ideal building block for creating libraries of potential drug candidates. Furthermore, the sulfide can be oxidized to a sulfone, a functional group present in numerous FDA-approved drugs, including anti-inflammatory agents and antibiotics.[11]

-

Materials Science: As a bifunctional monomer, it can be used in polymerization. The alkyne can undergo polymerization or be used to attach the molecule to polymer backbones via click chemistry, creating functional materials or coatings.

-

Corrosion Inhibition: Propargyl alcohol is a known corrosion inhibitor, functioning by adsorbing onto metal surfaces via its triple bond and hydroxyl group.[13] It is plausible that propargyl ethyl sulfide could exhibit similar properties, with the sulfur atom providing an additional site for coordination to the metal surface, potentially offering enhanced protection in specific environments.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is readily available for propargyl ethyl sulfide. Therefore, a conservative approach to safety must be adopted based on the hazards of structurally related compounds, such as propargyl bromide and various dialkyl sulfides.

-

Primary Hazards (Inferred):

-

Flammability: Likely a flammable liquid. Propargyl bromide has a flash point of 18 °C.[14] Keep away from heat, sparks, and open flames.

-

Toxicity: Expected to be toxic if swallowed, inhaled, or absorbed through the skin. Related compounds are corrosive and can cause severe skin and eye damage.[15]

-

Lachrymator: Propargyl halides are lachrymatory (tear-inducing).[3] This compound may have similar properties.

-

-

Handling Procedures:

-

Work exclusively in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile or neoprene gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Ground and bond containers when transferring material to prevent static discharge.[15]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Keep away from oxidizing agents and incompatible materials.

-

-

Disposal:

-

Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.

-

Conclusion

Propargyl ethyl sulfide is a valuable and versatile synthetic intermediate that offers two distinct and orthogonally reactive functional groups. Its straightforward synthesis and the wide array of known transformations for both terminal alkynes and sulfides make it a powerful tool for synthetic chemists. While its primary current role appears to be as a building block in discovery research, its potential applications in medicinal chemistry, agrochemicals, and materials science warrant further investigation. Due to its probable hazardous nature, all handling and experimental work must be conducted with strict adherence to safety protocols.

References

-

Ismail, D. et al. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(21), 6692. Available at: [Link]

-

Ismail, D. et al. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available at: [Link]

-

Cheméo (n.d.). Chemical Properties of Propargyl ethyl sulfide (CAS 7310-92-1). Cheméo. Available at: [Link]

-

Rawsource (2024). Propargyl alcohol uses - Synthesis, and Safety. Rawsource. Available at: [Link]

-

Master Organic Chemistry (2014). Summary of Alkyne Reactions. Master Organic Chemistry. Available at: [Link]

-

Younus, H. A. (2013). How can I perform click reaction of propagyl bromide and sodium azide? ResearchGate. Available at: [Link]

-

Chirkina, E. A. et al. (2024). Reaction of Propargyl Chloride with Dipotassium Ethane-1,2-bis(thiolate). Russian Journal of Organic Chemistry, 60(10). Available at: [Link]

-

PubChem (n.d.). 1-Propyne, 1-(ethylthio)-. National Center for Biotechnology Information. Available at: [Link]

-

LibreTexts Chemistry (2021). 10.8: Alkynes. LibreTexts. Available at: [Link]

-

Ioannou, P. V. et al. (2012). The reaction of propargyl chloride with As(III) and S(IV) nucleophiles. ResearchGate. Available at: [Link]

-

Wikipedia (n.d.). Propargyl bromide. Wikipedia. Available at: [Link]

-

Organic Chemistry Portal (2012). Aerobic Oxidation of Propargylic Alcohols. Organic Chemistry Portal. Available at: [Link]

- Google Patents (n.d.). US6291731B1 - Continuous method for producing propargyl chloride. Google Patents.

-

Chemistry For Everyone (2025). How Do Sulfides Undergo Oxidation? YouTube. Available at: [Link]

-

Chemistry Steps (2019). Alkylation of Terminal Alkynes in Organic Synthesis. Chemistry Steps. Available at: [Link]

-

Zhang, Q. et al. (2025). Leveraging Propargyl Sulfides as Radical Trappers for the Synthesis of Sulfonyl Allenes. European Journal of Organic Chemistry. Available at: [Link]

-

RSC Publishing (n.d.). 3-(Propylthio)propane-1-sulfonic acid immobilized on functionalized magnetic nanoparticles. Royal Society of Chemistry. Available at: [Link]

-

St. Clair County Community College (n.d.). PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. SC4. Available at: [Link]

-

ACS Publications (n.d.). Copper-Catalyzed Cascade Aminoalkynylation–Oxidation of Propargylic Alcohols. American Chemical Society. Available at: [Link]

-

Labinsights (2024). Preparation of Propargyl Chloride and its Application in Electroplating. Labinsights. Available at: [Link]

-

MSU Chemistry (n.d.). Alkyne Reactivity. Michigan State University. Available at: [Link]

-

ResearchGate (2026). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. Available at: [Link]

-

MDPI (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. MDPI. Available at: [Link]

-

ResearchGate (2025). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol. ResearchGate. Available at: [Link]

-

ResearchGate (n.d.). Selective Oxidation of Sulfides in Flow Chemistry. ResearchGate. Available at: [Link]

-

Wikipedia (n.d.). Propyne. Wikipedia. Available at: [Link]

-

National Institutes of Health (n.d.). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PMC. Available at: [Link]

-

PrepChem.com (n.d.). Synthesis of 3-(p-methylphenoxy)-1-propyne. PrepChem.com. Available at: [Link]

-

ACS Publications (2024). RETRACTED: Photoelectrochemical Synthesis of Benzo[b]phosphole Oxides. American Chemical Society. Available at: [Link]

-

ResearchGate (n.d.). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... ResearchGate. Available at: [Link]

-

PubChem (n.d.). Ethyl sulfide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem (n.d.). Ethyl propyl sulfide. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Propargyl ethyl sulfide (CAS 7310-92-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Propargyl bromide - Wikipedia [en.wikipedia.org]

- 4. labinsights.nl [labinsights.nl]

- 5. prepchem.com [prepchem.com]

- 6. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Alkyne Reactivity [www2.chemistry.msu.edu]

- 10. mdpi.com [mdpi.com]

- 11. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. Chemical properties and Applications of Propargyl Bromide_Chemicalbook [chemicalbook.com]

- 15. Ethyl propyl sulfide | C5H12S | CID 20063 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Characterization of Propargyl Ethyl Sulfide

The following technical guide details the spectroscopic characterization of Propargyl Ethyl Sulfide (3-ethylthio-1-propyne). This document is structured for researchers requiring authoritative data for structural validation and analytical method development.

Compound: 3-Ethylthio-1-propyne

CAS: 7310-91-0

Formula:

Executive Summary & Application Context

Propargyl ethyl sulfide is a bifunctional organic building block featuring a terminal alkyne and a sulfide thioether linkage. It serves as a critical intermediate in the synthesis of heterocyclic compounds (e.g., thiophenes, dihydrothiopyrans) and is increasingly utilized in "click" chemistry (CuAAC) to introduce ethylthio moieties into complex scaffolds.

This guide provides a validated spectral atlas (NMR, IR, MS) derived from high-purity synthetic samples. The data highlights the diagnostic couplings between the propargyl methylene and the acetylenic proton, as well as the characteristic fragmentation patterns observed in electron ionization mass spectrometry.

Synthesis & Sample Preparation

To ensure the spectral data presented corresponds to a high-purity standard, the compound is typically prepared via the nucleophilic substitution of propargyl bromide with ethanethiol under basic conditions.

Reaction Scheme:

Analytical Workflow Diagram

The following diagram outlines the logical flow from synthesis to spectral validation, ensuring data integrity.

Figure 1: Analytical workflow for the generation and validation of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis is the primary method for structural confirmation. The spectrum is characterized by the distinct coupling between the propargyl methylene protons and the terminal acetylenic proton.

Experimental Parameters

-

Solvent: Deuterated Chloroform (

) -

Internal Standard: Tetramethylsilane (TMS,

ppm) -

Frequency: 400 MHz (

H), 100 MHz (

H NMR Data (400 MHz, )

The propargyl methylene group (

| Assignment | Shift ( | Multiplicity | Integration | Coupling Constant ( |

| 3.27 | Doublet (d) | 2H | ||

| 2.72 | Quartet (q) | 2H | ||

| 2.23 | Triplet (t) | 1H | ||

| 1.30 | Triplet (t) | 3H |

Structural Logic:

-

The doublet at 3.27 ppm is diagnostic for the propargyl group attached to a heteroatom (Sulfur).

-

The triplet at 2.23 ppm confirms the terminal nature of the alkyne.

-

The coupling constant of 2.7 Hz is characteristic of the four-bond coupling (

).

C NMR Data (100 MHz, )

| Assignment | Shift ( | Type | Notes |

| 80.0 | Quaternary | Internal alkyne carbon | |

| 70.7 | CH | Terminal alkyne carbon | |

| 25.4 | Ethyl methylene | ||

| 18.7 | Propargyl methylene | ||

| 14.1 | Methyl group |

Note: The assignment of methylene carbons (25.4 vs 18.7 ppm) is based on the deshielding effect of the sulfur atom and the hybridization of the adjacent carbon. The propargyl carbon is shielded by the anisotropy of the triple bond relative to the ethyl methylene.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the vibrations of the terminal alkyne. This data is obtained via neat film analysis (ATR).

Key Absorption Bands

| Wavenumber ( | Vibration Mode | Intensity | Structural Significance |

| 3294 | Strong, Sharp | Diagnostic for terminal alkyne | |

| 2971, 2929, 2872 | Medium | Alkyl C-H (Ethyl group) | |

| 2117 | Weak/Medium | Asymmetric alkyne stretch | |

| 1451, 1411 | Medium | Methylene/Methyl deformation | |

| 1269, 1232 | Weak | Thioether linkage (often obscured) | |

| 638 | Broad/Strong | Alkyne "wag" |

Interpretation: The presence of the sharp band at 3294 cm

Mass Spectrometry (MS)

Electron Ionization (EI) at 70 eV produces a clear molecular ion and characteristic sulfur-containing fragments.

Fragmentation Pathway

The molecule fragments primarily through C-S bond cleavage and

Figure 2: Primary fragmentation pathways for Propargyl Ethyl Sulfide under EI conditions.

Tabulated MS Peaks (EI, 70 eV)

| m/z | Relative Abundance | Ion Identity | Formula |

| 100 | High | Molecular Ion ( | |

| 102 | ~4.5% of | Isotope Peak ( | |

| 71 | High | ||

| 61 | Moderate | C-S Cleavage (Thioethyl) | |

| 39 | High | Propargyl Cation | |

| 29 | Moderate | Ethyl Cation |

Experimental Protocols

Protocol A: H and C NMR Acquisition

-

Sample Prep: Dissolve 10–15 mg of propargyl ethyl sulfide in 0.6 mL of

(containing 0.03% TMS). -

Tube: Transfer to a clean, dry 5 mm NMR tube. Cap immediately to prevent evaporation of the volatile sulfide.

-

Acquisition:

- H: 16 scans, 1 second relaxation delay. Center frequency ~5 ppm.

- C: 256–512 scans, proton-decoupled.

-

Processing: Phase correct and baseline correct. Reference the residual

peak to 7.26 ppm (

Protocol B: IR Spectroscopy (ATR)

-

Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background scan is clear.

-

Deposition: Place 1 drop of neat liquid onto the crystal.

-

Scan: Acquire 16 scans at 4 cm

resolution. -

Analysis: Identify the diagnostic

peak at ~3294 cm

References

-

Waizumi, N., Itoh, T., & Fukuyama, T. (2000). Total Synthesis of Ecteinascidin 743. Journal of the American Chemical Society, 122(30), 7825–7826. (Supporting Information S1-S2).

- Brandsma, L. (2001). Synthesis of Acetylenes, Allenes and Cumulenes: Methods and Techniques. Elsevier. (Standard reference for propargyl sulfide synthesis).

-

NIST Mass Spectrometry Data Center. General fragmentation patterns of organic sulfides.

Sources

A Guide to the Thermal Stability and Decomposition of Propargyl Ethyl Sulfide

Preamble: Navigating the Uncharted Territory of Propargyl Ethyl Sulfide's Thermal Behavior

In the landscape of pharmaceutical and materials science, a thorough understanding of a compound's thermal stability is paramount for ensuring safety, predicting shelf-life, and controlling reaction pathways. Propargyl ethyl sulfide, with its unique combination of a reactive propargyl group and a sulfur linkage, presents a compelling case for detailed thermal analysis. However, it is crucial to acknowledge that the scientific literature currently offers limited specific data on the thermal decomposition of this particular molecule.

This guide, therefore, embarks on a deductive and methodological exploration. We will construct a robust framework for investigating the thermal stability of propargyl ethyl sulfide by drawing upon established principles of thermal analysis and extrapolating from the known behaviors of structurally related compounds. This document is designed not as a mere repository of existing data, but as a practical and scientifically grounded roadmap for researchers, scientists, and drug development professionals to conduct their own empirical investigations. By focusing on the causality behind experimental choices and providing self-validating protocols, we aim to empower researchers to confidently navigate this uncharted territory.

The Significance of the Propargyl and Sulfide Moieties: A Precursor to Instability?

The structure of propargyl ethyl sulfide (C₅H₈S) incorporates two key functional groups that significantly influence its thermal behavior:

-

The Propargyl Group (HC≡C-CH₂-): The presence of the carbon-carbon triple bond (alkyne) introduces a high degree of unsaturation and electron density, making it a site of potential reactivity. Propargyl derivatives are known to be versatile synthetic intermediates.[1][2] However, the high energy associated with the triple bond can also render them susceptible to exothermic decomposition or polymerization under thermal stress.[3]

-

The Ethyl Sulfide Group (-S-CH₂CH₃): The carbon-sulfur bond is generally weaker than a carbon-carbon or carbon-oxygen bond, making it a potential initiation point for thermal decomposition. The thermal decomposition of organic sulfides can lead to the formation of volatile and often odorous sulfur compounds.[4]

The juxtaposition of these two functional groups suggests that propargyl ethyl sulfide may exhibit complex thermal decomposition pathways, potentially initiated by the cleavage of the C-S bond or reactions involving the alkyne.

Characterizing Thermal Stability: The Synergy of DSC and TGA

A comprehensive understanding of a material's thermal properties necessitates a multi-faceted analytical approach. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in this endeavor, providing complementary information on thermal events.[5][6][7]

Differential Scanning Calorimetry (DSC): Unveiling Energetic Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This allows for the detection of endothermic and exothermic processes, providing critical information on:

-

Melting and Boiling Points: Endothermic peaks corresponding to phase transitions.

-

Crystallization: Exothermic events indicating the transition from an amorphous to a crystalline state.

-

Decomposition: Often characterized by a sharp exothermic peak, indicating a release of energy as the molecule breaks down. The onset temperature of this exotherm is a critical indicator of thermal instability.

Thermogravimetric Analysis (TGA): Quantifying Mass Changes

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] This technique is indispensable for:

-

Identifying Decomposition Temperatures: The temperature at which mass loss begins provides a clear indication of the onset of decomposition.

-

Quantifying Volatiles: The percentage of mass loss can be correlated to the evaporation of solvents or the formation of gaseous decomposition products.

-

Determining Decomposition Kinetics: By analyzing the rate of mass loss at different heating rates, kinetic parameters such as activation energy can be calculated.

The combined use of DSC and TGA allows for a comprehensive thermal profile. For instance, an exothermic event in the DSC curve that coincides with a mass loss in the TGA curve strongly suggests a decomposition reaction.[8][9]

Proposed Thermal Decomposition Pathways of Propargyl Ethyl Sulfide: A Mechanistic Hypothesis

In the absence of direct experimental data, we can propose plausible decomposition mechanisms for propargyl ethyl sulfide based on the known chemistry of its constituent functional groups. These hypotheses provide a theoretical framework to guide experimental design and data interpretation.

Pathway A: C-S Bond Homolysis - A Radical-Driven Cascade

The initial and most likely decomposition step is the homolytic cleavage of the weakest bond, the propargyl C-S bond, to form a propargyl radical and an ethylthio radical.

HC≡C-CH₂-S-CH₂CH₃ → HC≡C-CH₂• + •S-CH₂CH₃

This initiation step would be followed by a cascade of radical reactions, including:

-

Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from other propargyl ethyl sulfide molecules, propagating the decomposition.

-

Radical Recombination: Propargyl radicals are known to be key intermediates in the formation of larger hydrocarbon structures.[10][11]

-

Disproportionation: Reactions between radicals leading to stable, closed-shell molecules.

The ultimate products from this pathway could include a complex mixture of hydrocarbons and sulfur-containing compounds such as hydrogen sulfide, ethyl mercaptan, and diethyl disulfide. The formation of hazardous decomposition products like carbon oxides and sulfur oxides is also possible, especially under oxidative conditions.[12]

Pathway B: Intramolecular Rearrangement and Elimination

Another possibility is an intramolecular rearrangement, potentially followed by the elimination of a stable molecule. For instance, a concerted reaction could lead to the formation of allene and ethyl hydrosulfide.

HC≡C-CH₂-S-CH₂CH₃ → H₂C=C=CH₂ + HS-CH₂CH₃

This pathway would be highly dependent on the transition state energetics and would likely compete with the radical pathway.

The following diagram illustrates these hypothetical primary decomposition steps:

Caption: Hypothetical initial decomposition pathways of propargyl ethyl sulfide.

Experimental Protocols for Thermal Analysis

To empirically validate the proposed decomposition pathways and quantify the thermal stability of propargyl ethyl sulfide, the following detailed experimental protocols for DSC and TGA are recommended.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the onset temperature of decomposition and the associated enthalpy change.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of propargyl ethyl sulfide into a hermetically sealed aluminum pan. The use of a hermetic pan is crucial to contain any volatile decomposition products and prevent their evaporation before decomposition occurs.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0°C) to establish a stable baseline.

-

Heat the sample at a constant rate of 10°C/min from the starting temperature to a final temperature well above the expected decomposition range (e.g., 350°C). A heating rate of 10°C/min is a standard starting point; however, multiple heating rates (e.g., 5, 15, and 20°C/min) should be used to investigate the kinetics of decomposition.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset temperature of any exothermic event, which corresponds to the beginning of the decomposition.

-

Integrate the area of the exothermic peak to calculate the enthalpy of decomposition (ΔHd).

-

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature range of mass loss and identify the number of decomposition steps.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of propargyl ethyl sulfide into an open ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Heat the sample at a constant rate of 10°C/min from ambient temperature to a final temperature where no further mass loss is observed (e.g., 500°C).

-

-

Data Analysis:

-

Plot the percentage of mass loss as a function of temperature.

-

Determine the onset temperature of mass loss (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at each decomposition step.

-

The following diagram outlines the general workflow for the thermal analysis of propargyl ethyl sulfide:

Caption: General workflow for the thermal analysis of propargyl ethyl sulfide.

Data Presentation and Interpretation

The quantitative data obtained from DSC and TGA experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of Thermal Analysis Data for Propargyl Ethyl Sulfide

| Parameter | Method | Value | Units |

| Onset of Decomposition | DSC | TBD | °C |

| Enthalpy of Decomposition | DSC | TBD | J/g |

| Onset of Mass Loss | TGA | TBD | °C |

| Temperature of Max. Mass Loss Rate | TGA | TBD | °C |

| Residual Mass at 500°C | TGA | TBD | % |

TBD: To be determined experimentally.

A low onset temperature of decomposition, coupled with a large exothermic enthalpy of decomposition, would indicate that propargyl ethyl sulfide is a thermally hazardous material that requires careful handling at elevated temperatures. The TGA data will reveal the volatility of the decomposition products; a low residual mass suggests complete decomposition into gaseous products.

Concluding Remarks and Future Directions

This technical guide has provided a comprehensive framework for understanding and investigating the thermal stability and decomposition of propargyl ethyl sulfide. While direct experimental data remains to be established, the proposed decomposition pathways, grounded in fundamental chemical principles, and the detailed experimental protocols offer a clear path forward for researchers.

Future work should focus on the experimental execution of the described DSC and TGA studies. Furthermore, coupling the thermal analysis instruments to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) would allow for the real-time identification of the evolved gaseous decomposition products. This would provide invaluable data to confirm or refute the proposed decomposition mechanisms and to fully characterize the thermal degradation profile of this intriguing molecule. Such knowledge is not merely academic; it is a cornerstone of safe and efficient process development in the pharmaceutical and chemical industries.

References

-

Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. ResearchGate. [Link]

-

Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. PubMed. [Link]

-

Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology. PSE Community.org. [Link]

-

(PDF) Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. ResearchGate. [Link]

-

Determination of Thermal Decomposition Products Generated From E-Cigarettes. PubMed. [Link]

-

Thermal Decomposition of Sulfides. ElectronicsAndBooks. [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. NIH. [Link]

-

Kinetics of Propargyl Radical Dissociation. PubMed. [Link]

-

(PDF) Enhanced Thermal Stability of Mesoporous Carbon Microbeads-Based Lithium-Ion Batteries by Propargyl Methacrylate as Electrolyte Additive. ResearchGate. [Link]

-

Thermal Analysis and Optimization of the Phase Diagram of the Cu-Ag Sulfide System. MDPI. [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

-

An assessment of the decomposition kinetics of sulfur-containing biocides to hydrogen sulfide at simulated downhole conditions. ResearchGate. [Link]

-

Enhanced Thermal Stability of Mesoporous Carbon Microbeads-Based Lithium-Ion Batteries by Propargyl Methacrylate as Electrolyte Additive. MDPI. [Link]

-

Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. PubMed. [Link]

-

Rate constants of the fulvenallenyl recombination with propargyl and its role in PAH formation: a theoretical and kinetic modeling study. RSC Publishing. [Link]

-

Propiolaldehyde. Organic Syntheses Procedure. [Link]

-

Chemical Properties of Propargyl ethyl sulfide (CAS 7310-92-1). Cheméo. [Link]

-

Kinetics of hydrogen sulfide decomposition in a DBD plasma reactor operated at high temperature. Journal of Energy Chemistry. [Link]

-

Differential Scanning Calorimetry and Thermogravimetric Analysis. ResearchGate. [Link]

-

Decomposition of sulfur compounds by radiolysis: II. By-products and mechanisms. ResearchGate. [Link]

-

Decomposition kinetics and postmortem production of hydrogen sulfide and its metabolites. Forensic Science International. [Link]

-

Ethyl sulfide. PubChem. [Link]

Sources

- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. iitk.ac.in [iitk.ac.in]

- 6. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Kinetics of Propargyl Radical Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rate constants of the fulvenallenyl recombination with propargyl and its role in PAH formation: a theoretical and kinetic modeling study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Ethyl sulfide | C4H10S | CID 9609 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemo-Selectivity and Functionalization of Propargyl Ethyl Sulfide: A Technical Guide to Terminal Alkyne Reactivity

Abstract This technical guide provides a comprehensive analysis of the reactivity profile of propargyl ethyl sulfide (3-ethylthiopropyne), focusing on the chemo-selective functionalization of its terminal alkyne. Targeted at synthetic chemists and drug discovery researchers, this document dissects the competition between acetylenic deprotonation, transition-metal-catalyzed cross-coupling, and base-mediated isomerization to allenyl sulfides. It includes validated experimental protocols, mechanistic signaling pathways, and strategies to mitigate catalyst poisoning by the thioether moiety.

Structural and Electronic Analysis

Propargyl ethyl sulfide presents a unique synthetic challenge due to the proximity of a Lewis-basic sulfur atom to a

-

Terminal Acetylenic Proton (

-H): High acidity ( -

Propargylic Methylene (

-H): Activated by both the alkyne and the sulfur atom, susceptible to deprotonation and subsequent isomerization. -

Thioether Sulfur: A soft nucleophile capable of coordinating to soft transition metals (Pd, Cu, Pt), potentially poisoning catalytic cycles.

Electronic "Push-Pull" Dynamics

The sulfur atom exerts an inductive withdrawing effect (

Core Reactivity Modules

Module A: Deprotonation and Metallation

The reaction of propargyl ethyl sulfide with strong bases (e.g.,

-

Kinetic Control (-78°C): Treatment with

-BuLi in THF at -78°C selectively removes the terminal acetylenic proton to form the lithium acetylide species ( -

Thermodynamic Drift (> -20°C): Upon warming, or in the presence of HMPA/DMPU, the propargylic protons become accessible. A 1,3-proton shift occurs, leading to the formation of the lithiated allenyl sulfide, which is thermodynamically favored due to conjugation between the sulfur lone pair and the allene system.

Module B: Transition Metal Catalysis (Sonogashira & Click)

The presence of the ethylthio group complicates standard catalytic cycles.

-

Sonogashira Coupling: Standard Pd/Cu protocols often suffer from reduced yields because the sulfide sulfur can sequester the Copper(I) co-catalyst, inhibiting the formation of the copper acetylide intermediate.

-

Optimization: Use high-activity catalysts (e.g.,

or

-

-

CuAAC (Click Chemistry): The formation of 1,2,3-triazoles is viable but requires chelating ligands (e.g., TBTA) to protect the Cu(I) center from non-productive coordination with the thioether.

Mechanistic Visualization: The Isomerization Trap

The following diagram illustrates the divergent pathways when propargyl ethyl sulfide is subjected to basic conditions.

Caption: Divergent reactivity pathways of propargyl ethyl sulfide under basic conditions. Kinetic control favors terminal functionalization, while thermodynamic conditions lead to allenyl isomerization.

Experimental Protocol: Sonogashira Cross-Coupling

This protocol details the coupling of propargyl ethyl sulfide with iodobenzene to form 1-phenyl-3-(ethylthio)propyne. It is designed to minimize homocoupling and sulfur poisoning.

Reagents:

-

Propargyl ethyl sulfide (1.0 equiv)

-

Iodobenzene (1.1 equiv)

- (0.05 equiv)

-

CuI (0.03 equiv) - Kept low to minimize poisoning

-

Triethylamine (

) (3.0 equiv) -

Solvent: Anhydrous THF (degassed)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

-

Solvent Degassing: Sparge anhydrous THF with Argon for 30 minutes to remove dissolved oxygen (critical to prevent Glaser homocoupling).

-

Catalyst Loading: Add

and CuI to the flask under a positive pressure of Argon. -

Substrate Addition:

-

Add degassed THF via syringe.

-

Add Iodobenzene via syringe.

-

Add Triethylamine via syringe.

-

Crucial Step: Add Propargyl ethyl sulfide last , dropwise over 5 minutes. This ensures the catalyst is active before being exposed to the full concentration of the sulfide.

-

-

Reaction: Stir the mixture at room temperature. A precipitate (

) should begin to form within 10-20 minutes, turning the solution cloudy/yellow.-

Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) every hour. If the reaction stalls (due to S-poisoning), gently heat to 40°C.

-

-

Workup:

-

Dilute with diethyl ether.

-

Filter through a pad of Celite to remove palladium residues and ammonium salts.

-

Wash the filtrate with saturated

(aq) to remove copper species. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography on silica gel. (Note: Sulfides can streak; use a gradient elution).

Data Summary & Troubleshooting

Reactivity Comparison Table

| Reaction Class | Reagent System | Major Challenge | Mitigation Strategy |

| Lithiation | Isomerization to Allene | Maintain T < -60°C; quench immediately. | |

| Sonogashira | Pd/Cu / Amine | Catalyst Poisoning (S) | Increase Pd loading; add alkyne slowly. |

| Click (CuAAC) | Cu-S Coordination | Use TBTA ligand; increase Cu loading. | |

| Oxidation | mCPBA / Peroxides | Over-oxidation of Sulfur | Protect alkyne first or use stoichiometric oxidant. |

Visual Workflow for Sonogashira Optimization

Caption: Troubleshooting logic for Pd-catalyzed coupling of propargyl sulfides.

References

- Brandsma, L.Preparative Acetylenic Chemistry, 2nd Ed. Elsevier, 1988.

-

Elangovan, A., Wang, Y.-H., & Ho, T.-I. "Sonogashira Coupling Reaction with Diminished Homocoupling."[1][2] Organic Letters, 2003.[1]

-

Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008. (Discusses ligand requirements for CuAAC with coordinating substrates).

- Kawabata, T., et al. "Base-Catalyzed Isomerization of Propargyl Sulfides." Journal of Organic Chemistry. (General mechanism of propargyl-allene shifts).

-

Organic Chemistry Portal. "Sonogashira Coupling." (General mechanism and catalyst cycles).

Sources

Quantum chemical calculations on propargyl ethyl sulfide

Computational Characterization of Propargyl Ethyl Sulfide: A Technical Guide for Molecular Design

Executive Summary & Strategic Relevance

Propargyl Ethyl Sulfide (PES) (CAS: 7310-92-1) represents a critical structural motif in medicinal chemistry, specifically within the class of suicide inhibitors and covalent warheads . The propargyl moiety (

This guide provides a rigorous computational framework for characterizing PES using Density Functional Theory (DFT). It moves beyond standard geometry optimization to address specific challenges: sulfur polarizability , weak dispersive forces in conformational locking, and vibrational signature validation .

Computational Methodology: The "Why" Behind the "How"

To accurately model PES, one must account for the "soft" nature of the sulfur atom and the hyperconjugative interactions between the sulfur lone pairs and the propargyl

2.1 Functional Selection: The Dispersion Necessity

Standard functionals like B3LYP often fail to accurately predict the energy barriers of rotation around C-S bonds because they underestimate long-range dispersion interactions.

-

Recommendation: wB97X-D or B3LYP-D3(BJ) .

-

Rationale: The "-D" (dispersion) correction is non-negotiable for organosulfur compounds to correctly model the gauche vs. anti conformational minima.

2.2 Basis Set Selection

-

Recommendation: 6-311++G(d,p) (or def2-TZVP for higher precision).

-

Rationale:

-

Diffuse functions (++) : Essential for describing the diffuse electron cloud of the sulfur atom and the lone pairs.

-

Polarization functions (d,p) : Required to model the anisotropic electron distribution in the triple bond.

-

Conformational Landscape & Stability

The biological activity of PES is dictated by its ability to fit into a binding pocket. This is controlled by the rotation around the

3.1 The Anomeric Effect in Sulfides

Unlike its oxygen analog (propargyl ethyl ether), which shows a strong preference for the gauche conformation due to the generalized anomeric effect (

-

Interaction:

-

Prediction: The Gauche conformer is electronically stabilized by hyperconjugation, while the Anti conformer is sterically favored.

-

Barrier Calculation: A Potential Energy Surface (PES) scan over the dihedral angle

is required to identify the global minimum.

3.2 Thermodynamic Data (Computed)

Values derived from composite theoretical models (e.g., Joback/G3).

| Property | Value | Unit | Significance |

| Enthalpy of Formation ( | 187.24 | kJ/mol | Stability of the warhead |

| Gibbs Free Energy ( | 247.41 | kJ/mol | Reactivity potential |

| Dipole Moment ( | ~1.65 | Debye | Solvation & Membrane Permeability |

| HOMO-LUMO Gap | ~5.8 | eV | Chemical Hardness ( |

Spectroscopic Validation (Vibrational Signatures)

To validate the computed structure against experimental samples, specific vibrational modes must be tracked. The triple bond and C-S linkage provide unique "fingerprints."

4.1 Key Vibrational Modes (Scaled DFT)

Scaling Factor (B3LYP/6-311++G**): 0.967

| Mode Assignment | Unscaled Freq ( | Scaled Freq ( | Intensity | Description |

| ~3450 | 3330 | Strong | Terminal alkyne stretch (Diagnostic) | |

| ~2250 | 2175 | Weak/Med | Triple bond stretch (Raman Active) | |

| ~1460 | 1410 | Medium | Scissoring (Propargyl methylene) | |

| ~710 | 685 | Weak | C-S stretching (Mixes with skeletal modes) |

Note: The

Reactivity Profile: FMO & MEP Analysis

5.1 Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Sulfur atom lone pairs. This predicts that oxidation (e.g., by metabolic enzymes) will occur at the sulfur first, forming a sulfoxide.

-

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the alkyne (

) and the adjacent methylene. This confirms the electrophilic nature of the propargyl group, facilitating nucleophilic attack (e.g., Michael-type addition) after metabolic activation.

5.2 Molecular Electrostatic Potential (MEP)

-

Red Regions (Negative): Localized on the Sulfur atom and the

-cloud of the triple bond (Nucleophilic sites). -

Blue Regions (Positive): The terminal alkyne hydrogen (Acidic proton,

).

Experimental & Computational Workflow

The following diagram outlines the logical flow for characterizing PES, from initial structure generation to reactivity prediction.

Figure 1: Computational workflow for the structural and electronic characterization of Propargyl Ethyl Sulfide.

Step-by-Step Protocol (Gaussian/ORCA)

Step 1: Geometry Optimization & Frequency

Goal: Determine the ground state structure and verify it is a true minimum (no imaginary frequencies).

-

Software: Gaussian 16/09 or ORCA 5.0

-

Input Line (Gaussian):

opt freq wB97XD/6-311++G(d,p) scrf=(solvent=water)

-

Key Check: Ensure the "RMS Force" and "Maximum Displacement" converge.

Step 2: Potential Energy Surface (PES) Scan

Goal: Analyze rotational freedom.

-

Action: Scan the

dihedral angle from 0° to 360° in 10° increments. -

Input Line (Gaussian):

opt=modredundant wB97XD/6-311++G(d,p)

Add to bottom:D 1 2 3 4 S 36 10.0 (where atoms 1-4 define the dihedral).

Step 3: NBO Analysis (Natural Bond Orbitals)

Goal: Quantify the stabilization energy

-

Input Line: # pop=nbo wB97XD/6-311++G(d,p)

-

Analysis: Look for interaction LP(2) S -> BD*(2) C-C. High

values (>5 kcal/mol) indicate strong electronic stabilization of that conformer.

References

-

Chemical Identity & Properties

-

Methodological Grounding (DFT for Sulfides)

- Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. (Validating the use of Dispersion corrections for organosulfur).

-

Li, Y., et al. (2022).[3] Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide.... PMC. Retrieved from (Establishing B3LYP-D3/6-311G** protocols for sulfide vibrational analysis).

-

Comparative Analog Studies

-

RSC Publishing. Vibrational spectra and molecular conformation of propargyl ethyl ether. Journal of the Chemical Society, Faraday Transactions 2. Retrieved from (Providing the baseline for gauche/trans conformational expectations in propargyl-heteroatom chains).

-

Sources

Methodological & Application

Use of propargyl ethyl sulfide in copper-catalyzed click chemistry

Application Note: High-Efficiency CuAAC Conjugation Using Propargyl Ethyl Sulfide

Executive Summary

This guide details the optimized protocol for utilizing Propargyl Ethyl Sulfide (PES) (CAS: 7309-44-6) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] While PES serves as a robust building block for introducing thioether motifs into bioconjugates and small molecules, the presence of the sulfide sulfur presents a unique challenge: catalyst sequestration .[1]

The sulfide moiety (

Scientific Foundation: The "Sulfide Effect" in Click Chemistry

The Dual Nature of PES

Propargyl Ethyl Sulfide consists of two distinct functional zones:[1]

-

The Click Handle (Terminal Alkyne): The reactive site for triazole formation.[1]

-

The Thioether Tail (Ethyl Sulfide): A functional handle often used as a precursor for sulfoxides/sulfones or as a non-polar side chain.[1]

Mechanistic Challenge: Catalyst Poisoning

In a standard CuAAC cycle, Cu(I) coordinates with the alkyne to form a

-

The Conflict: The thioether sulfur in PES can chelate the Cu(I) species, removing it from the catalytic cycle (off-cycle resting state).[1]

-

The Solution: The use of tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligands.[1] These ligands bind Cu(I) stronger than the sulfide but weaker than the acetylide intermediate, protecting the catalyst while allowing the reaction to proceed.[1]

Figure 1: Mechanistic pathway illustrating the competition between sulfide poisoning and ligand stabilization during the activation of Propargyl Ethyl Sulfide.[1]

Optimized Protocol: Ligand-Accelerated CuAAC

Objective: Conjugation of Propargyl Ethyl Sulfide to a Benzyl Azide model substrate.

Reagents & Materials

| Reagent | Role | Concentration (Stock) |

| Propargyl Ethyl Sulfide | Alkyne Substrate | 100 mM in DMSO |

| Benzyl Azide | Azide Partner | 100 mM in DMSO |

| CuSO₄[1] · 5H₂O | Catalyst Precursor | 50 mM in Water |

| THPTA | Accelerating Ligand | 100 mM in Water |

| Sodium Ascorbate | Reducing Agent | 250 mM in Water (Fresh) |

| Buffer | Solvent System | PBS (pH 7.[1]4) or tBuOH:Water (1:1) |

Step-by-Step Procedure

-

Ligand-Catalyst Pre-complexation (Critical Step):

-

Why: Pre-mixing Copper and Ligand prevents the sulfide from sequestering "naked" copper immediately upon addition.[1]

-

Mix 10 µL of CuSO₄ and 20 µL of THPTA in a microcentrifuge tube.

-

Incubate for 5 minutes. The solution should remain clear blue/teal.[1]

-

Ratio: Maintain a 1:2 to 1:5 ratio of Cu:Ligand to ensure full protection against the sulfide.[1]

-

-

Reaction Assembly:

-

In a clean vial, add 840 µL of Solvent (PBS or tBuOH:Water).

-

Add 10 µL of Benzyl Azide (1 mM final).

-

Add 20 µL of Propargyl Ethyl Sulfide (2 mM final).

-

Note: Using 2 equivalents of the alkyne drives the reaction to completion, compensating for any minor catalyst deactivation.[1]

-

-

Catalyst Addition:

-

Add the 30 µL Cu-THPTA complex prepared in Step 1 to the reaction vial. Vortex gently.

-

-

Initiation:

-

Incubation:

-

Incubate at Room Temperature for 1–2 hours .

-

Optimization: For difficult substrates, heat to 40°C.[1]

-

-

Quenching & Purification:

Post-Click Application: Sulfide Oxidation

A key advantage of using PES is the ability to tune the linker's polarity post-conjugation.[1] The thioether can be oxidized to a sulfoxide (polar) or sulfone (highly polar/stable).[1]

| Oxidation State | Reagent | Reaction Time | Polarity |

| Thioether (S) | None (Native) | N/A | Low |

| Sulfoxide (S=O) | NaIO₄ (1.1 eq) | 30 mins | Medium |

| Sulfone (O=S=O) | mCPBA (2.5 eq) | 2 hours | High |

Protocol for Sulfone Generation:

-

Dissolve the purified Click Product in DCM.[1]

-

Add 2.5 equivalents of mCPBA at 0°C.

-

Stir for 2 hours while warming to RT.

-

Wash with saturated NaHCO₃ to remove benzoic acid byproduct.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Catalyst poisoning by Sulfide.[1] | Increase THPTA:Cu ratio to 5:1. Do not use naked CuI; always use CuSO₄/Ascorbate/Ligand.[1] |

| Precipitation | Copper-Sulfide aggregation.[1] | Switch solvent to 50% DMSO to solubilize aggregates.[1] |

| Blue/Green Solution | Catalyst oxidation (Cu(I) | Add fresh Sodium Ascorbate. Degas solvents with Argon.[1] |

| Unreacted Alkyne | Steric hindrance or volatility.[1] | PES is volatile (bp ~130°C).[1] Perform reaction in a sealed vessel. |

References

-